2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
Description
2-(3-Methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a synthetic acetamide derivative characterized by a 3-methylphenoxy group attached to the acetamide core and a tetrahydroisoquinoline sulfonyl ethyl substituent. The compound’s design combines lipophilic (3-methylphenoxy) and polar (sulfonyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-4-8-19(13-16)26-15-20(23)21-10-12-27(24,25)22-11-9-17-6-2-3-7-18(17)14-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQABMSXZOHMFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves multiple stepsCommon synthetic routes involve the use of reagents such as sulfonyl chlorides, amines, and acylating agents under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenoxy group, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For example, studies have shown that certain tetrahydroisoquinoline compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The specific application of 2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide in this context remains under investigation but suggests potential for therapeutic development.
Antimicrobial Activity
Compounds containing the tetrahydroisoquinoline structure have been explored for their antimicrobial properties. Research has identified that certain analogs can inhibit bacterial growth and may serve as templates for developing new antibiotics . The sulfonamide group in the compound could enhance its activity against specific pathogens by interfering with bacterial folic acid synthesis.
Case Study 1: Neuroprotective Screening
In a study focused on neuroprotective agents, various tetrahydroisoquinoline derivatives were synthesized and screened for their ability to protect SH-SY5Y neuronal cells from neurotoxic agents. The results indicated that modifications to the structure significantly influenced neuroprotective efficacy. Compounds similar to this compound showed promising results in enhancing cell viability under stress conditions .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various heterocyclic compounds against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives exhibited significant inhibitory effects against pathogenic strains. The incorporation of the sulfonyl group in the structure of this compound may contribute to its enhanced antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with dopamine receptors and other neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous acetamide and tetrahydroisoquinoline derivatives, focusing on structural motifs, synthesis, biological activity, and physicochemical properties.
Structural Analogues in Enzyme Inhibition
Compound 1: 2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (MGAT2 inhibitor)
- Key Differences: Substituents: A 4-tert-butylphenyl ethyl group and a 2-fluorophenyl-cyclopentylpropyl sulfonamide replace the 3-methylphenoxy and sulfonyl ethyl groups. Activity: Demonstrated potent MGAT2 inhibition, critical for lipid metabolism modulation. Synthesis: Optimized chlorosulfonylation and debromination steps increased total yield to 45% .
Target Compound :
- The 3-methylphenoxy group may enhance aromatic interactions but decrease steric bulk compared to 4-tert-butylphenyl.
Acetamide Derivatives with Diverse Pharmacological Activities
Anticonvulsant Agents :
- 2-[2-(Pyridin-3-yl)phenyl]acetamides: Feature pyridinyl-phenyl groups instead of tetrahydroisoquinoline, showing sodium channel modulation for seizure control .
- Target Compound: The tetrahydroisoquinoline sulfonyl group may confer distinct binding to neuronal ion channels or enzymes.
Antidepressant Agents :
- 2-(Triazinoindol-3-ylthio)-N-(substituted phenyl)acetamides: Triazinoindole and thioether groups enhance serotonin reuptake inhibition .
- Target Compound: The absence of sulfur-based substituents and the tetrahydroisoquinoline system may shift activity toward monoamine oxidase inhibition.
Pesticide Acetamides (e.g., Alachlor, Pretilachlor) :
- Structure : Chloroacetamide cores with diethylphenyl or methoxymethyl groups .
- Key Contrast: The target compound’s tetrahydroisoquinoline and sulfonyl groups introduce rigidity and polarity, reducing volatility and increasing water solubility compared to agrochemical analogues.
Dimethylphenoxy Acetamides (Pharmacopeial Examples):
- Compounds e–h: Feature dimethylphenoxy groups linked to amino acid-derived backbones (e.g., diphenylhexan-2-yl) .
- Comparison : The target compound’s simpler acetamide backbone may improve synthetic accessibility but limit conformational diversity for receptor binding.
Biological Activity
2-(3-methylphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a modulator of various biological pathways. This article reviews its biological activity, synthesizing findings from diverse research studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety linked to an acetamide group and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 348.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds related to tetrahydroisoquinoline (THIQ) derivatives exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. For instance, studies have shown that THIQ analogs can inhibit amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease pathology .
Neuroprotective Effects
- Alzheimer's Disease Models : In Drosophila models of Alzheimer's disease, compounds similar to this compound have demonstrated the ability to reduce Aβ42 toxicity. This is evidenced by improved motor function and extended lifespan in treated flies .
- Oxidative Stress : Research has indicated that THIQ derivatives can protect neuronal cells from oxidative damage by scavenging free radicals and enhancing antioxidant defenses . This mechanism is critical in preventing neuronal apoptosis associated with neurodegenerative diseases.
Antimicrobial Properties
Some studies suggest that compounds containing the THIQ structure may exhibit antimicrobial activity against various pathogens. The modulation of bacterial virulence factors via interference with type III secretion systems has been noted as a potential mechanism for their antimicrobial effects .
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of a THIQ derivative on neuronal cells exposed to Aβ42. The results showed that treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls. The compound also upregulated protective proteins such as sAPPα, which plays a role in inhibiting Aβ production .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on the antimicrobial properties of THIQ derivatives, compounds were screened against common bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
